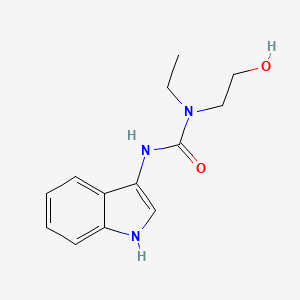

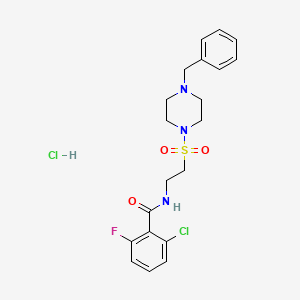

![molecular formula C22H22F3N3O2 B2528531 3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione CAS No. 833445-51-5](/img/structure/B2528531.png)

3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione" is a derivative of pyrrolidine-2,5-dione, which is a core structure that has been extensively studied for its potential biological activities. The presence of a benzylpiperazine moiety and a trifluoromethylphenyl group suggests that this compound could interact with various biological targets, such as serotonin receptors, and may possess central nervous system activity, including anticonvulsant properties .

Synthesis Analysis

The synthesis of related pyrrolidine-2,5-dione derivatives typically involves the reaction of different aroyl acetates with N-substituted glycine esters or other suitable starting materials. For instance, derivatives have been synthesized as potential herbicides and evaluated for their biological activities . Similarly, compounds with arylpiperazine moieties have been synthesized and tested for their affinity towards 5-HT1A receptors, indicating a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrolidine-2,5-dione derivatives is crucial for their interaction with biological targets. Docking studies have been used to understand the electrostatic interactions between these compounds and the 5-HT1A serotonin receptors, which could be relevant for the compound as well . The substitution pattern on the phenylpiperazine moiety significantly affects the binding affinity to the receptors, which suggests that the trifluoromethyl group in the compound of interest could play a key role in its biological activity .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine-2,5-dione derivatives can be influenced by the substituents on the core structure. For example, the presence of an alpha-hydroxy-substituted benzylidene group has been shown to be essential for herbicidal activity, indicating that the functional groups attached to the pyrrolidine-2,5-dione core can significantly alter the compound's reactivity and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-2,5-dione derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. Although specific data for the compound is not provided, related compounds have been synthesized and evaluated for their anticonvulsant properties, which could provide insights into the physical and chemical properties relevant to the compound's activity .

Relevant Case Studies

Several case studies have demonstrated the potential of pyrrolidine-2,5-dione derivatives as anticonvulsants and serotonin receptor modulators. For example, N-Mannich bases derived from pyrrolidine-2,5-dione showed higher potency than reference antiepileptic drugs in certain tests, suggesting a possible mechanism of action involving sodium and calcium channels, as well as NMDA and GABAA receptors . Another study found that N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of pyrrolidine-2,5-dione exhibited significant anticonvulsant activity, with some compounds being effective orally in rats . These case studies provide a context for the potential applications of the compound "3-(4-Benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione" in therapeutic settings.

Applications De Recherche Scientifique

Anticonvulsant Properties

Research has highlighted the potential anticonvulsant properties of various derivatives of pyrrolidine-2,5-dione, indicating their potential in addressing epilepsy and seizure disorders. Notably, studies have demonstrated the synthesis and testing of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione, revealing compounds with significant anticonvulsant activity, especially those with an aromatic ring at position-3 of the pyrrolidine-2,5-dione structure (Obniska et al., 2005). Another study synthesized and evaluated N-Mannich bases derived from 3-methyl-3-phenyl- and 3,3-dimethyl-succinimides for anticonvulsant activity, identifying compounds with protective effects in electrically induced seizures and showing a higher inhibition of NaV1.2 currents, suggesting a potential mechanism of action (Kamiński et al., 2013).

Serotonin Receptor Activity

Research into the serotonin receptor activity of pyrrolidine-2,5-dione derivatives has provided insights into their therapeutic potential for neurological disorders. One study synthesized 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, evaluating them for their 5-HT1A/D2 receptor affinity and serotonin reuptake inhibition, identifying compounds with promising mixed receptor profiles (Wróbel et al., 2020).

Antimicrobial Activity

The antimicrobial potential of benzyl piperazine derivatives, including those related to pyrrolidine-2,5-dione structures, has been explored. For instance, the synthesis of benzyl piperazine with pyrimidine and isoindolinedione under microwave irradiation resulted in compounds with notable antibacterial activity, indicating the versatility of these derivatives in medicinal chemistry (Merugu et al., 2010).

Propriétés

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O2/c23-22(24,25)17-7-4-8-18(13-17)28-20(29)14-19(21(28)30)27-11-9-26(10-12-27)15-16-5-2-1-3-6-16/h1-8,13,19H,9-12,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIQUKRVLODDEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2528448.png)

![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2528449.png)

![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)

![4-(3,4-dimethylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)-1-[(thiophen-2-yl)methyl]azetidin-2-one](/img/structure/B2528463.png)

![6-[2-(3,5-Dimethylanilino)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528465.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B2528470.png)